2,2',3,4,4',5'-Hexachloro-5-(methylsulfonyl)-1,1'-biphenyl
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Overview
Description
2,2’,3,4,4’,5’-Hexachloro-5-(methylsulfonyl)-1,1’-biphenyl is a chlorinated biphenyl compound with a methylsulfonyl group It is a derivative of polychlorinated biphenyls (PCBs), which are synthetic organic chemicals known for their environmental persistence and potential health hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,4’,5’-Hexachloro-5-(methylsulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of a methylsulfonyl group. The process can be summarized as follows:
Chlorination of Biphenyl: Biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to produce hexachlorobiphenyl.
Introduction of Methylsulfonyl Group: The hexachlorobiphenyl is then reacted with methylsulfonyl chloride (CH3SO2Cl) in the presence of a base such as sodium hydroxide (NaOH) to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale chlorination of biphenyl using industrial chlorinators.
- Introduction of the methylsulfonyl group using automated reactors and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,4,4’,5’-Hexachloro-5-(methylsulfonyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorinated positions can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of partially dechlorinated biphenyls.
Substitution: Formation of methoxy-substituted biphenyls.
Scientific Research Applications
2,2’,3,4,4’,5’-Hexachloro-5-(methylsulfonyl)-1,1’-biphenyl has several scientific research applications, including:
Environmental Chemistry: Studying the environmental fate and transport of chlorinated biphenyls.
Toxicology: Investigating the toxic effects of chlorinated biphenyls on living organisms.
Analytical Chemistry: Developing analytical methods for detecting and quantifying PCBs in environmental samples.
Material Science: Exploring the use of chlorinated biphenyls in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2,2’,3,4,4’,5’-Hexachloro-5-(methylsulfonyl)-1,1’-biphenyl involves its interaction with cellular components. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in changes in gene expression, leading to toxic effects such as oxidative stress, inflammation, and disruption of endocrine functions.
Comparison with Similar Compounds
Similar Compounds
2,2’,3,4,4’,5’-Hexachlorobiphenyl: Lacks the methylsulfonyl group.
2,2’,3,4,4’,5’-Hexachloro-5-(methylthio)-1,1’-biphenyl: Contains a methylthio group instead of a methylsulfonyl group.
2,2’,3,4,4’,5’-Hexachloro-5-(methylamino)-1,1’-biphenyl: Contains a methylamino group instead of a methylsulfonyl group.
Uniqueness
2,2’,3,4,4’,5’-Hexachloro-5-(methylsulfonyl)-1,1’-biphenyl is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it valuable for specific research applications.
Properties
CAS No. |
104086-17-1 |
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Molecular Formula |
C13H6Cl6O2S |
Molecular Weight |
439.0 g/mol |
IUPAC Name |
2,3,4-trichloro-1-methylsulfonyl-5-(2,4,5-trichlorophenyl)benzene |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)10-3-6(11(17)13(19)12(10)18)5-2-8(15)9(16)4-7(5)14/h2-4H,1H3 |
InChI Key |
XYBPXMZCDPBZIA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C(=C1)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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